Lipophilicity Differentiation Driven by N-Alkyl Chain Length
The target compound exhibits a computed XLogP3 of 4.1, which is 2.5 log units higher than the dimethyl analog (XLogP3 = 1.6) [1][2]. This substantial increase in lipophilicity, driven by the extension of the N-alkyl chains from methyl to n-butyl, directly impacts predicted membrane permeability and hydrophobic protein-binding capacity. For context, an XLogP3 of 4.1 falls within the optimal range (1–5) for oral drug-like molecules, whereas 1.6 lies at the lower boundary, potentially limiting passive diffusion across lipid bilayers [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 1,1-Dimethyl-3-(1-naphthyl)urea (CAS 51062-10-3): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +2.5 log units (156% increase relative to dimethyl analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 / 2025.04.14) |
Why This Matters
A 2.5 log unit increase in XLogP3 translates to approximately 316-fold higher predicted partition coefficient, which may be critical for applications requiring enhanced membrane permeation or hydrophobic target engagement.
- [1] PubChem Computed Properties for CID 5226456: XLogP3 = 4.1. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Computed Properties for CID 303001: XLogP3 = 1.6. National Center for Biotechnology Information, 2025. View Source
